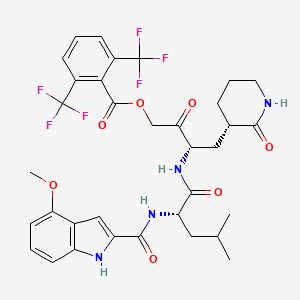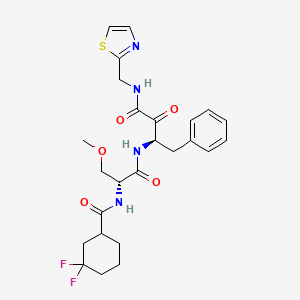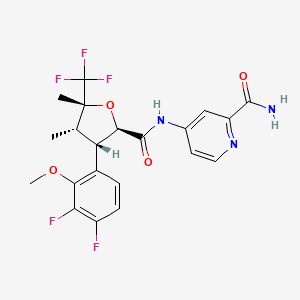
Tulmimetostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for tulmimetostat are not extensively detailed in publicly available sources. it is known that this compound is an orally available compound developed to improve on first-generation EZH2 inhibitors through increased potency, longer residence time on target, and a longer half-life . The industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Chemical Reactions Analysis
Tulmimetostat primarily functions as an inhibitor of EZH2 and EZH1, and its chemical reactions are centered around its interaction with these enzymes. The compound undergoes binding reactions with the active sites of EZH2 and EZH1, leading to inhibition of their methyltransferase activity . Common reagents and conditions used in these reactions include the presence of the compound itself and the target enzymes under physiological conditions. The major products formed from these reactions are the inhibited forms of EZH2 and EZH1, which result in altered gene expression profiles in cancer cells .
Scientific Research Applications
Tulmimetostat has a wide range of scientific research applications, particularly in the fields of oncology and epigenetics. It has shown efficacy in multiple ARID1A mutant bladder, ovarian, and endometrial tumor models . The compound has also demonstrated improved cisplatin response in chemotherapy-resistant models . In clinical studies, this compound has shown preliminary anti-tumor activity in heavily pre-treated patients across solid tumors and lymphomas . Additionally, it has been granted Fast Track designation by the U.S. Food and Drug Administration for the treatment of patients with advanced, recurrent, or metastatic endometrial cancer harboring ARID1A mutations .
Mechanism of Action
Tulmimetostat exerts its effects by inhibiting the methyltransferase activity of EZH2 and EZH1, which are key components of the Polycomb Repressive Complex 2 (PRC2) . By inhibiting these enzymes, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with gene silencing . This leads to reactivation of tumor suppressor genes and inhibition of cancer cell proliferation . The molecular targets of this compound include the active sites of EZH2 and EZH1, and the pathways involved are primarily related to chromatin remodeling and gene expression regulation .
Comparison with Similar Compounds
Tulmimetostat is unique in its dual inhibition of both EZH2 and EZH1, which offers potential advantages over first-generation EZH2 inhibitors . Similar compounds include tazemetostat, another EZH2 inhibitor, but this compound is designed to have increased potency, longer residence time on target, and a longer half-life . Other similar compounds include GSK126 and EPZ-6438, which are also EZH2 inhibitors but do not target EZH1 . The dual inhibition by this compound may provide enhanced anti-tumor activity and overcome resistance mechanisms associated with EZH2 inhibition alone .
Properties
CAS No. |
2567686-02-4 |
|---|---|
Molecular Formula |
C28H36ClN3O5S |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34)/t17?,18?,28-/m1/s1 |
InChI Key |
CAAWBLRXQXMGHV-WOLMIXIISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
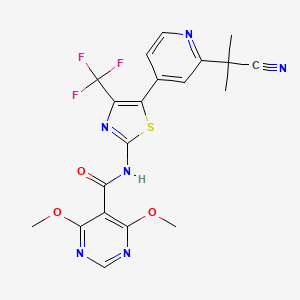
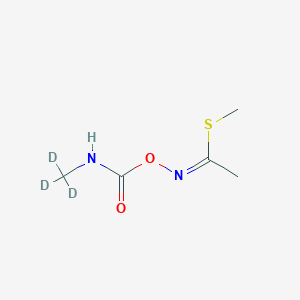
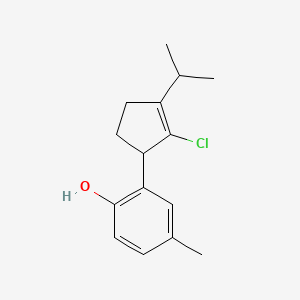
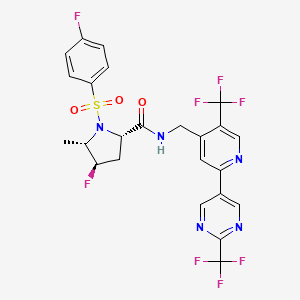
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)

